2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid
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Overview
Description
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F8O3 It is known for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the fluorination of a suitable precursor using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2). The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, electrochemical fluorination (ECF) is a technique used to introduce fluorine atoms into organic molecules on a larger scale. This method involves the use of an electrolytic cell where the precursor compound is subjected to an electric current in the presence of a fluorine source.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the conversion of functional groups.
Substitution: Fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Perfluoro(4-methoxybutanoic) acid: This compound has a similar structure but with different fluorination patterns.
2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid: Another closely related compound with a different arrangement of fluorine atoms.
Uniqueness
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific interactions with biological targets.
Properties
CAS No. |
919005-24-6 |
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Molecular Formula |
CF3OCF2CFHCF2COOH C5H2F8O3 |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2,2,3,4,4-pentafluoro-4-(trifluoromethoxy)butanoic acid |
InChI |
InChI=1S/C5H2F8O3/c6-1(3(7,8)2(14)15)4(9,10)16-5(11,12)13/h1H,(H,14,15) |
InChI Key |
WIVBLTHFOSFRPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)(F)F)(C(OC(F)(F)F)(F)F)F |
Origin of Product |
United States |
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